2-(三氘代甲氧基)苯胺

描述

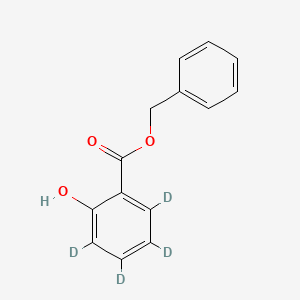

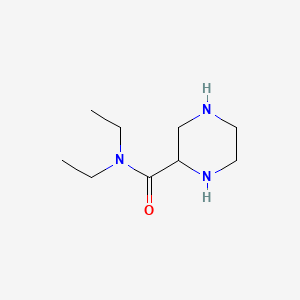

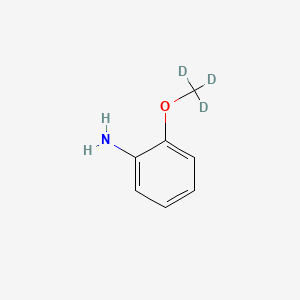

2-(Trideuteriomethoxy)aniline is an organic compound that is a derivative of aniline . It is also known as aminobenzene or phenylamine . It is a labeled 4-Methoxy-2-nitroaniline and is used in the preparation of isotopically substituted benzimidazoles as proton pump inhibitors .

Synthesis Analysis

The synthesis of anilines, including 2-(Trideuteriomethoxy)aniline, generally involves the nitration–reduction pathway . In this process, a hydrogen atom on a benzene ring is replaced by a primary amine group (NH2) . Another method involves a dual chelation-assisted RhCl3-catalyzed oxidative C–H/C–H cross-coupling reaction of aniline derivatives .Molecular Structure Analysis

The molecular structure of 2-(Trideuteriomethoxy)aniline is similar to that of other aniline compounds . Anilines are benzene rings with a nitrogen atom attached . The amino group in anilines is pyramidal .Chemical Reactions Analysis

Anilines, including 2-(Trideuteriomethoxy)aniline, are precursors of many high-value chemical products . They are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Anilines are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .Physical And Chemical Properties Analysis

Anilines, including 2-(Trideuteriomethoxy)aniline, have a boiling point of about 184°C and a melting point of about -6°C . They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Anilines tend to darken when exposed to air and light .科学研究应用

电位传感器和非酶葡萄糖传感

聚苯胺在电位传感器中的应用,特别是作为非酶葡萄糖传感器,是一个引人注目的研究领域。利用反应性取代基对聚苯胺的 pK_a 的感应效应来创建活性传感元件。这种涉及物理扭曲或电子密度变化的方法导致导电性发生改变,适用于葡萄糖传感应用 (Shoji 和 Freund,2001 年)。

导电聚合物和替代能源

聚苯胺 (PANI) 因其调节性能以在替代能源、非线性光学和可擦除光学信息存储中潜在应用的能力而被广泛研究。苯胺的聚合及其转化被视为典型的氧化还原过程,突出了其在阳离子聚合和各种应用领域中的用途 (Gospodinova 和 Terlemezyan,1998 年)。

抑制自氧化

过氧自由基与取代苯胺(包括 2,4,6-三叔丁基苯胺)的反应研究揭示了对自氧化的抑制作用。主要过程涉及氢原子抽象,这对理解类似化合物的化学行为具有重要意义 (Gardner、Howard 和 Ingold,1964 年)。

倍半硅氧烷前体和新型硅质材料

苯胺低聚物已被研究其在合成新型硅质材料中的作用。含有胺封端的苯胺三聚体的翠绿形式的电活性有机桥联倍半硅氧烷前体展示了创建具有详细电化学行为的创新材料的潜力 (Guo 等人,2007 年)。

环氧涂料中的耐腐蚀性

苯胺三聚体在环氧涂料中的使用因其耐腐蚀性能而受到研究。用苯胺三聚体对石墨烯片进行新型功能化表明,环氧基体的长期防腐能力显着增强,这对于工业应用至关重要 (Ye 等人,2019 年)。

光谱和量子化学电子结构研究

使用光谱方法研究取代苯胺的电子结构揭示了对其分子结构和电子性质的重要见解。这些研究对于理解这些化合物在各个科学领域的性质和潜在应用至关重要 (Arjunan、Rani 和 Mohan,2011 年)。

电活性聚合物和氧化还原态

聚苯胺的环境稳定性和氧化还原性能使其成为广泛研究的主题。它能够存在于各种固有氧化还原态中,为导电聚合物中的应用提供了独特的机会 (Kang、Neoh 和 Tan,1998 年)。

药物输送和传感器中的纳米结构

聚乙二醇化的四(苯胺) ABA 三嵌段结构展示了在药物输送和传感器应用中的潜力。这些结构在水性介质中表现出电活性并具有自组装能力,这对于未来的技术进步很重要 (Mushtaq、Akhter 和 Shah,2019 年)。

芳香族环氧单体的防腐蚀性能

芳香族环氧单体对酸性溶液中碳钢腐蚀的防腐蚀性能是另一个关键应用。这些单体的合成和表征证明了它们作为腐蚀抑制剂的有效性,这对于材料科学至关重要 (Dagdag 等人,2019 年)。

安全和危害

未来方向

The future directions of 2-(Trideuteriomethoxy)aniline could involve its use in the synthesis of unsymmetrical 2,2′-diaminobiaryls, which are potent dual Mer/c-Met inhibitors for effective tumor treatment . This suggests that 2-(Trideuteriomethoxy)aniline holds promise in the field of cancer treatment .

属性

IUPAC Name |

2-(trideuteriomethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPITZXILSNTON-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trideuteriomethoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。